molecular formula C18H24N4O4 B8605542 DHFR-IN-5

DHFR-IN-5

Cat. No.: B8605542
M. Wt: 360.4 g/mol
InChI Key: VDGXZSSDCDPCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P218 involves a multi-step process starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography .

Industrial Production Methods

For large-scale production, a decagram-scale synthetic route has been developed. This method is designed to be practical and scalable, ensuring high yields and efficient purification. The process involves fewer hazardous reagents and simpler operations compared to previous methods .

Chemical Reactions Analysis

Types of Reactions

P218 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives and substituted phenyl derivatives, which can be further studied for their biological activities .

Scientific Research Applications

P218 has a wide range of scientific research applications:

Mechanism of Action

P218 exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the de novo biosynthesis of folate species, which are critical for the synthesis of nucleotides and amino acids. By inhibiting DHFR, P218 disrupts the folate metabolism in microbes, leading to their death. The compound has shown high selectivity for microbial DHFR over human DHFR, reducing the risk of toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of P218

P218 stands out due to its high potency against both wild-type and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. It also has a favorable safety profile and has shown efficacy in both in vitro and in vivo studies. Unlike other antifolates, P218 has a novel mechanism of action that allows it to overcome resistance that has emerged from the use of older antifolate drugs .

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2-[3-(2,4-diamino-6-ethylpyrimidin-5-yl)oxypropoxy]phenyl]propanoic acid

InChI

InChI=1S/C18H24N4O4/c1-2-13-16(17(19)22-18(20)21-13)26-11-5-10-25-14-7-4-3-6-12(14)8-9-15(23)24/h3-4,6-7H,2,5,8-11H2,1H3,(H,23,24)(H4,19,20,21,22)

InChI Key

VDGXZSSDCDPCRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)OCCCOC2=CC=CC=C2CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Diamino-6-ethyl-5-hydroxypyrimidine (0.4625 g, 3 mmol) was added to a stirred solution of lithium hydroxide monohydrate (0.4406 g, 10.5 mmol) in DMF (4 mL) and the reaction mixture was stirred at 25° C. for 1 hour. A solution of methyl 3-(2-(3-bromopropoxy)phenyl)propanoate (0.9035 g, 3 mmol) in DMF (1 mL) was added and the reaction mixture was left stirring at 25° C. overnight. DMF was partially removed under reduced pressure to give residue. The residue was diluted with water followed by extraction with dichloromethane. The aqueous layer was neutralized with dil. HCl to give white solid. Recrystallization from acetone afforded the desired diaminopyrimidine as white solid (0.6271 g, 58%, m.p. 155.5-157.5° C.). 1H NMR (400 MHz, DMSO-d6): 1.04 (3H, t, J=7.6 Hz), 2.19 (2H, m), 2.39 (2H, q, J=7.5 Hz), 2.46 (2H, t, J=7.5 Hz), 2.78 (2H, t, J=7.7 Hz), 3.83 (2H, t, J=6.1 Hz), 4.15 (2H, t, J=5.9 Hz), 6.29 (2H, bs), 6.85 (1H, t, J=7.4 Hz), 6.96 (2H, bs), 6.98 (1H, d, J=8.1 Hz), 7.14-7.19 (2H, m).
Quantity
0.4625 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.4406 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
methyl 3-(2-(3-bromopropoxy)phenyl)propanoate
Quantity
0.9035 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

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